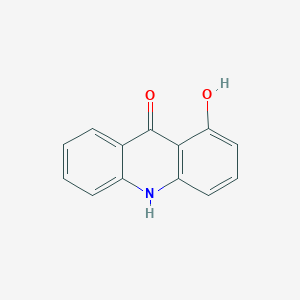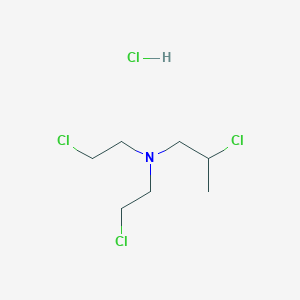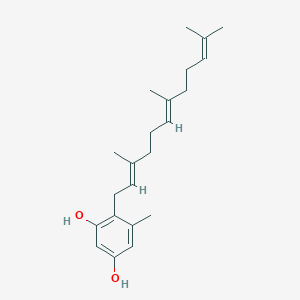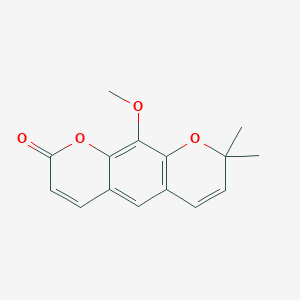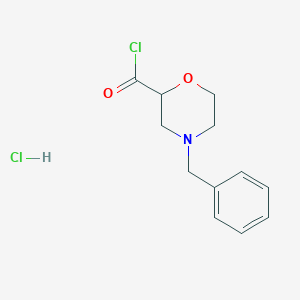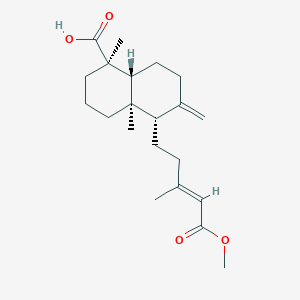
3,8-Dihydroxy-2,4,6-trimethoxyxanthone
Descripción general
Descripción
3,8-Dihydroxy-2,4,6-trimethoxyxanthone is a compound that belongs to the xanthone class of natural products. Xanthones are known for their diverse range of biological activities and have been the subject of numerous chemical studies. The compound of interest is structurally characterized by the presence of hydroxy groups at the 3 and 8 positions and methoxy groups at the 2, 4, and 6 positions on the xanthone core.
Synthesis Analysis
The synthesis of xanthone derivatives often involves complex reactions such as Claisen rearrangements, demethylations, and cyclizations. For instance, the Claisen rearrangement of 1-hydroxy-3,5,6-trimethoxy-xanthone (IIIb) can lead to the synthesis of various xanthone derivatives . Although the specific synthesis of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For example, selective demethylation reactions have been shown to occur at specific positions on tetrahydroxyxanthones, which could be relevant for modifying the methoxy groups on the compound of interest .
Molecular Structure Analysis
The molecular structure of xanthones like 3,8-Dihydroxy-2,4,6-trimethoxyxanthone is characterized by a tricyclic core consisting of two benzene rings fused to a pyran ring. The arrangement and type of substituents on the xanthone core greatly influence the chemical behavior and biological activity of these compounds. The Claisen rearrangement, for example, can occur at different positions on the xanthone molecule, leading to a variety of structural isomers .
Chemical Reactions Analysis
Xanthones undergo a range of chemical reactions, including Claisen rearrangements, which can yield both ortho and para rearrangement products . The regioselectivity of coupling reactions, as demonstrated in the synthesis of other xanthone derivatives, is also crucial for obtaining specific products . These reactions are influenced by factors such as the presence of methoxy and hydroxy groups, which can direct the course of the reactions and the formation of specific products.
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthones like 3,8-Dihydroxy-2,4,6-trimethoxyxanthone are influenced by their functional groups. Hydroxy groups can contribute to the compound's solubility in water and its ability to form hydrogen bonds, while methoxy groups can increase lipophilicity. The presence of these groups also affects the compound's reactivity in chemical reactions, such as the selective demethylation observed in the presence of acidic reagents . The Gibbs color reaction, which is a test for phenolic compounds, is also relevant for analyzing the properties of hydroxy-substituted xanthones .
Aplicaciones Científicas De Investigación
Antiplatelet and Anti-inflammatory Properties
3,8-Dihydroxy-2,4,6-trimethoxyxanthone has been identified in studies focusing on its potential antiplatelet and anti-inflammatory effects. For instance, a study conducted by Chung et al. (2002) on Hypericum geminiflorum, which contains similar xanthones, showed significant inhibitory effects on platelet aggregation and the release of chemical mediators from mast cells and neutrophils.
Metabolic Transformation Studies
Research by Feng et al. (2011) has delved into the metabolic transformation of xanthones in rat liver microsomes. This study highlights the importance of understanding how xanthones like 3,8-Dihydroxy-2,4,6-trimethoxyxanthone undergo metabolic processes in biological systems.
Antioxidant Activity
The antioxidant properties of similar polyoxygenated xanthones have been studied, as shown in research on Moutabea guianensis roots by Filho et al. (2014). These compounds exhibited significant antioxidant activity, suggesting a potential area of application for 3,8-Dihydroxy-2,4,6-trimethoxyxanthone.
Potential Antitumor Activity
A study by Zuo et al. (2014) investigated various xanthones, including structures similar to 3,8-Dihydroxy-2,4,6-trimethoxyxanthone, for their antitumor activities. The results indicated that these xanthones showed concentration-dependent anti-tumor activity in vitro.
Antimycobacterial Properties
Xanthones like 3,8-Dihydroxy-2,4,6-trimethoxyxanthone have been evaluated for their antimycobacterial effects. For example, a study on Gentianopsis paludosa by Yeung et al. (2009) identified compounds with inhibitory effects against Mycobacterium smegmatis and M. tuberculosis.
Propiedades
IUPAC Name |
1,6-dihydroxy-3,5,7-trimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-20-7-4-9(17)12-10(5-7)23-15-8(13(12)18)6-11(21-2)14(19)16(15)22-3/h4-6,17,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZNVJWQZDSPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415710 | |
| Record name | 9H-Xanthen-9-one, 1,6-dihydroxy-3,5,7-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dihydroxy-3,5,7-trimethoxyxanthen-9-one | |
CAS RN |
65008-17-5 | |
| Record name | 9H-Xanthen-9-one, 1,6-dihydroxy-3,5,7-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of 3,8-dihydroxy-2,4,6-trimethoxyxanthone?
A1: The provided research article [] focuses on the isolation and structural elucidation of various compounds, including 3,8-dihydroxy-2,4,6-trimethoxyxanthone, from Garcinia multiflora. While the study mentions evaluating the isolated compounds for brine shrimp lethality and DPPH antioxidant activity, it doesn't specifically report the results for 3,8-dihydroxy-2,4,6-trimethoxyxanthone. Further research would be needed to determine its specific biological activity and potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






